N~3~-methyl-N-pyridin-3-yl-beta-alaninamide

Description

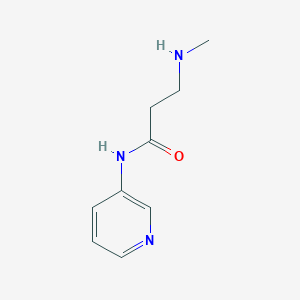

N~3~-Methyl-N-pyridin-3-yl-beta-alaninamide is a β-alanine derivative featuring a pyridin-3-yl group attached to the amide nitrogen and a methyl group at the N~3~ position. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol.

Properties

IUPAC Name |

3-(methylamino)-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-6-4-9(13)12-8-3-2-5-11-7-8/h2-3,5,7,10H,4,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWESCEYNLBVYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N3-methyl-N-pyridin-3-yl-beta-alaninamide involves several steps. One common method includes the reaction of N-methyl-N-(pyridin-3-ylmethyl)glycine with appropriate reagents under controlled conditions . Industrial production methods often utilize catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.

Chemical Reactions Analysis

N~3~-methyl-N-pyridin-3-yl-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~3~-methyl-N-pyridin-3-yl-beta-alaninamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it is used in the development of new materials and catalysts in the industrial sector .

Mechanism of Action

The mechanism of action of N3-methyl-N-pyridin-3-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Beta-Alaninamide Derivatives

The following table compares N~3~-methyl-N-pyridin-3-yl-beta-alaninamide with key analogs identified in the evidence:

Key Observations:

- Pyridine Position: The 3-yl substitution in the target compound contrasts with 2-yl in ’s analog.

- Backbone Modifications : Compared to the carboxylic acid in , the β-alaninamide group in the target compound may enhance metabolic stability, a critical factor in drug design.

Biological Activity

N~3~-methyl-N-pyridin-3-yl-beta-alaninamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a derivative of beta-alanine, featuring a pyridine ring and a methyl group attached to the nitrogen atom. The empirical formula is .

Synthesis Methods:

- General Synthesis : The compound can be synthesized through the reaction of beta-alanine with methylamine and pyridine derivatives under controlled conditions, often utilizing catalysts to enhance yield.

- Purification Techniques : Common purification methods include recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound's purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells. The compound's IC50 values were determined to be in the low micromolar range, indicating promising activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.5 |

| DU145 | 1.8 |

| H1975 | 2.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Modulation : It may modulate receptor activity linked to cell signaling pathways, impacting cellular responses such as apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound significantly reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed significant changes in cell cycle distribution, further supporting its role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.